
cis-4,10,13,16-Docosatetraenoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-4,10,13,16-Docosatetraenoic Acid: is a long-chain polyunsaturated fatty acid with the molecular formula C22H36O2. It is a minor component of rat testis lipids and is known for its multiple double bonds located at the 4th, 10th, 13th, and 16th positions in the carbon chain . This compound is of interest due to its unique structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-4,10,13,16-Docosatetraenoic Acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method includes the use of gas chromatography-mass spectrometry to identify the location of double bonds in the fatty acids derived from fish oil and rat testis lipids .
Industrial Production Methods: Industrial production of this compound is less common due to its specific biological origin. it can be extracted and purified from natural sources such as rat testis lipids using advanced chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: cis-4,10,13,16-Docosatetraenoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative products.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a more saturated fatty acid.
Substitution: This reaction can involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or peroxides under controlled conditions.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogenating agents or other electrophiles can be used under specific conditions.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidative derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated or otherwise substituted fatty acids.
Applications De Recherche Scientifique
cis-4,10,13,16-Docosatetraenoic Acid has several scientific research applications:
Biology: Studied for its role in the lipid composition of rat testis and its potential biological activities.
Medicine: Investigated for its effects on cellular pathways and potential therapeutic applications.
Industry: Utilized in the production of specialized lipid formulations and as a research tool in lipidomics.
Mécanisme D'action
The precise mechanism of action of cis-4,10,13,16-Docosatetraenoic Acid is not fully understood. it is known to modulate various cellular pathways, including the NF-κB and PI3K/Akt pathways, which are involved in cell growth and survival . These pathways are critical for understanding the compound’s potential therapeutic effects and biological activities.
Comparaison Avec Des Composés Similaires
Adrenic Acid (cis-7,10,13,16-Docosatetraenoic Acid): Another long-chain polyunsaturated fatty acid with similar double bond positions but different biological roles.
Arachidonic Acid: A polyunsaturated fatty acid involved in inflammatory responses and cellular signaling.
Eicosapentaenoic Acid: A long-chain polyunsaturated fatty acid with anti-inflammatory properties.
Uniqueness: cis-4,10,13,16-Docosatetraenoic Acid is unique due to its specific double bond configuration and its presence as a minor component in rat testis lipids. Its distinct structure and biological origin make it a valuable compound for research in lipidomics and related fields .
Propriétés
Formule moléculaire |
C22H36O2 |
|---|---|
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
(4Z,10Z,13Z,16Z)-docosa-4,10,13,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,19-18- |
Clé InChI |
DFNQVYRKLOONGO-NCCUQKBMSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\C/C=C\CCCC/C=C\CCC(=O)O |
SMILES canonique |
CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]octadeca-9,12-dienehydrazide](/img/structure/B10767104.png)
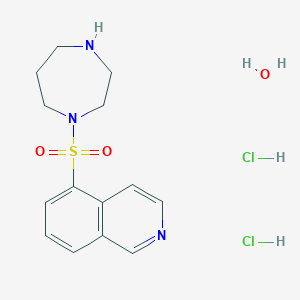

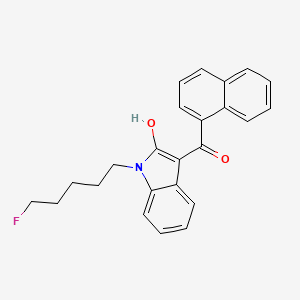
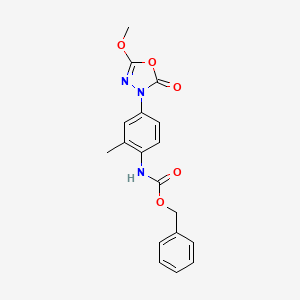
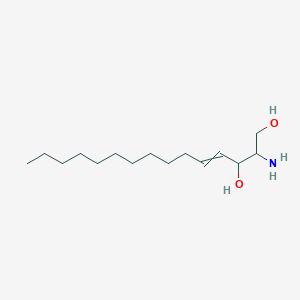
![(1S,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,22S,25R,27R,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B10767149.png)
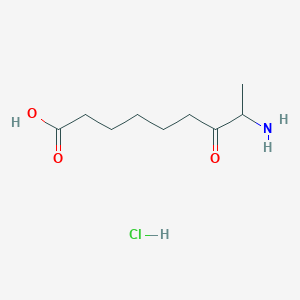
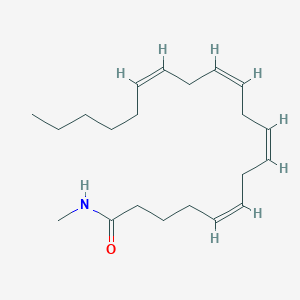
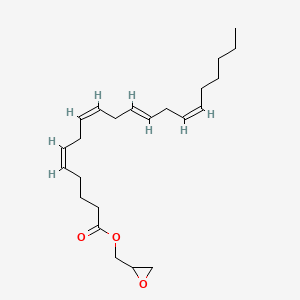

![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767182.png)
![(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide](/img/structure/B10767187.png)
